molecular formula C20H20FN3OS B2754289 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396811-77-0

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No. B2754289
CAS RN: 1396811-77-0
M. Wt: 369.46
InChI Key: FOXVZMRHTGFDDK-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20FN3OS and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

The occurrence of drug-resistant bacterial infections necessitates the development of novel antibacterial agents with mechanisms of action different from traditional antibiotics. Benzophenone, indole, and benzimidazole moieties are crucial frameworks in drug discovery. In this context, the compound’s structure could be explored for its potential as an antibacterial agent . Further studies could investigate its efficacy against specific bacterial strains and its mode of action.

Antifungal Activity

Benzimidazole molecules have demonstrated effectiveness against various strains of microorganisms, including fungi. Investigating the antifungal properties of this compound could provide insights into its potential as an orally active antifungal agent . Understanding its mechanism of action and spectrum of activity would be valuable.

properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-23-19(12-18(22-23)15-2-4-17(21)5-3-15)20(25)24-9-6-14(7-10-24)16-8-11-26-13-16/h2-5,8,11-14H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXVZMRHTGFDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

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